Di-p-tolyl sulfone

Description

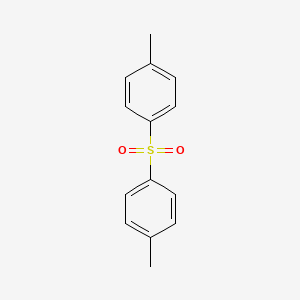

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAYCYAIVOIUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060518 | |

| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | Di-p-tolyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

599-66-6 | |

| Record name | 1,1′-Sulfonylbis[4-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethyldiphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-p-tolyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Dimethyldiphenyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMK3ZM7GGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Di-p-tolyl Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolyl sulfone, also known as bis(4-methylphenyl) sulfone, is an organosulfur compound with significant applications in organic synthesis and materials science. Its chemical stability and high-temperature properties make it a valuable intermediate and solvent in various chemical processes. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and key applications of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[] Its core structure consists of a sulfonyl group connecting two p-tolyl (4-methylphenyl) rings. The key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 599-66-6[2][3][4] |

| Molecular Formula | C₁₄H₁₄O₂S[2][4] |

| Molecular Weight | 246.32 g/mol [2][4] |

| Appearance | White crystalline solid[] |

| Purity | ≥98%[2] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value |

| IUPAC Name | 1-methyl-4-[(4-methylphenyl)sulfonyl]benzene |

| SMILES | Cc1ccc(cc1)S(=O)(=O)c2ccc(C)cc2 |

| InChI | InChI=1S/C14H14O2S/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

Table 3: Physical Properties of this compound

| Property | Value |

| Melting Point | 158-160 °C (lit.)[5] |

| Boiling Point | Data not readily available |

| Solubility | Soluble in chloroform (B151607) (25 mg/mL)[5] |

| Flash Point | Not applicable[5] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts sulfonylation of toluene (B28343) with p-toluenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Toluene

-

p-Toluenesulfonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, 5%

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Dissolve p-toluenesulfonyl chloride (1.0 eq) in dry dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add a solution of toluene (1.1 eq) in dry dichloromethane dropwise over 30 minutes.

-

Reaction: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all the aluminum salts are dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and petroleum ether, to yield pure this compound as a white crystalline solid.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications

This compound serves as a versatile compound in several areas of chemical science:

-

High-Temperature Solvent: Due to its high thermal stability, it is used as a high-temperature solvent in the synthesis of high-performance polymers like polyethersulfones.

-

Organic Synthesis Intermediate: It is a precursor for the synthesis of various organic molecules. For instance, it can be used in the preparation of isomeric p-tolylpyridines through photochemical decomposition.[4]

-

Material Science: Its derivatives have been explored for applications in materials science, including the preparation of OLED materials.

While this compound itself is not a therapeutic agent, its stable diaryl sulfone scaffold is a structural motif found in some biologically active molecules. Its role as a synthetic intermediate can be relevant to the early stages of drug discovery and development, where the construction of diverse molecular architectures is crucial.

Safety Information

This compound is considered a combustible solid.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical with well-defined properties and established synthetic routes. Its utility as a high-temperature solvent and a stable building block in organic synthesis makes it a compound of interest for researchers in both academia and industry. This guide provides a foundational understanding of its key characteristics to support its effective use in scientific endeavors.

References

Synthesis of Di-p-Tolyl Sulfone from Toluene: A Technical Guide

Introduction

Di-p-tolyl sulfone, also known as bis(4-methylphenyl) sulfone, is a key organic compound characterized by a sulfonyl functional group connecting two p-tolyl groups. Its stable chemical structure and properties make it a valuable intermediate and building block in various fields, including the synthesis of OLED materials and specialized polymers. This technical guide provides an in-depth overview of the primary synthetic routes to this compound starting from toluene (B28343), focusing on the underlying chemical principles, detailed experimental protocols, and comparative data for researchers and professionals in chemical and pharmaceutical development.

The synthesis predominantly follows two strategic pathways, both originating from toluene:

-

Friedel-Crafts Sulfonylation: Utilizing an activated sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl), which reacts with a second molecule of toluene in the presence of a Lewis acid catalyst.

-

Direct Condensation/Sulfonylation: Reacting p-toluenesulfonic acid (TsOH), also derived from toluene, with another toluene molecule, often facilitated by a heterogeneous catalyst.

This document will detail the preparation of the key intermediates, TsOH and TsCl, followed by comprehensive protocols for the final synthesis of this compound.

Synthesis of Key Intermediates from Toluene

The efficient synthesis of this compound relies on the preparation of key sulfonyl intermediates from toluene.

Preparation of p-Toluenesulfonic Acid (TsOH)

p-Toluenesulfonic acid is synthesized via the electrophilic aromatic sulfonation of toluene using concentrated sulfuric acid. The reaction is reversible, and the removal of water drives the equilibrium towards the products.[1][2]

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water formed during the reaction.[2]

-

Reagents: Toluene and concentrated sulfuric acid (95-98%) are used as the primary reactants.

-

Procedure:

-

Add toluene to the round-bottom flask.

-

Carefully add an equimolar amount of concentrated sulfuric acid to the toluene.

-

Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope. In the Dean-Stark trap, the denser water separates and is collected, while the toluene is returned to the reaction flask.[2]

-

Continue the reflux until no more water is collected, indicating the reaction is complete.

-

-

Work-up and Isolation:

-

Cool the reaction mixture. Upon cooling, the p-toluenesulfonic acid hydrate (B1144303) will crystallize.

-

To isolate the sodium salt, the cooled mixture can be poured into a saturated sodium chloride solution, which causes the sodium p-toluenesulfonate to precipitate as white crystals.[1]

-

The crystals are collected by suction filtration and can be used in subsequent steps or converted back to the free acid.

-

Preparation of p-Toluenesulfonyl Chloride (TsCl)

p-Toluenesulfonyl chloride is a crucial intermediate and can be prepared either by the direct chlorosulfonation of toluene or from its precursor, p-toluenesulfonic acid.

Experimental Protocol (from TsOH): [3][4]

-

Apparatus Setup: A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet is used. The reaction should be performed in a fume hood due to the evolution of HCl gas.

-

Reagents: p-Toluenesulfonic acid, chlorosulfonic acid, and a solvent such as chloroform (B151607) are required.[3]

-

Procedure:

-

Dissolve p-toluenesulfonic acid in chloroform in the reaction flask. An ionic liquid may be added as a co-solvent to improve yield.[3][4]

-

Cool the mixture in an ice bath (0-10 °C).

-

Slowly add chlorosulfonic acid dropwise from the addition funnel with vigorous stirring.

-

After the addition is complete, allow the mixture to react at a constant temperature (e.g., 25 °C) for 2-4 hours.[4]

-

-

Work-up and Isolation:

-

Carefully add water to the reaction mixture to quench and decompose the excess chlorosulfonic acid.[3]

-

Transfer the mixture to a separatory funnel. The organic layer containing the product is separated from the acidic aqueous layer.

-

Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield crude p-toluenesulfonyl chloride, which can be further purified by recrystallization.

-

Core Synthesis of this compound

The final step involves the formation of the sulfone bridge between two tolyl groups using the intermediates prepared above.

Method A: Friedel-Crafts Sulfonylation with p-Toluenesulfonyl Chloride

This classic method involves the reaction of p-toluenesulfonyl chloride with toluene, activated by a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[5] Other supported catalysts can also be employed to facilitate easier work-up.[5]

Experimental Protocol (using AlCl₃):

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask fitted with a nitrogen inlet, a dropping funnel, and a magnetic stirrer is required. The reaction must be conducted under anhydrous conditions.

-

Reagents: Anhydrous aluminum chloride (AlCl₃), p-toluenesulfonyl chloride (TsCl), toluene, and a dry solvent like dichloromethane (B109758) (DCM) or using excess toluene as the solvent.

-

Procedure:

-

Suspend anhydrous AlCl₃ (1.1 equivalents) in dry toluene (acting as both solvent and reactant) in the reaction flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of dry toluene and add it to the dropping funnel.

-

Add the TsCl solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. The formation of a colored electrophilic complex is often observed.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-12 hours, or until TLC indicates the consumption of starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and cautiously hydrolyze it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.[6][7]

-

Transfer the entire mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with toluene or dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to yield pure this compound.

-

Method B: Direct Sulfonylation with p-Toluenesulfonic Acid

This route offers an alternative that avoids the use of sulfonyl chlorides. It involves the direct reaction of p-toluenesulfonic acid with toluene, typically requiring a robust and reusable heterogeneous catalyst. Polystyrene-supported aluminum triflate (Ps-Al(OTf)₃) has been reported as an effective catalyst for this transformation.[8][9]

Experimental Protocol (using Ps-Al(OTf)₃):

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: p-Toluenesulfonic acid (TsOH), toluene, and the polystyrene-supported aluminum triflate (Ps-Al(OTf)₃) catalyst.

-

Procedure:

-

In the round-bottom flask, add p-toluenesulfonic acid (1.0 equivalent), an excess of toluene (acting as both reactant and solvent), and a catalytic amount of Ps-Al(OTf)₃ (e.g., 5-10 mol%).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using TLC or GC. The reaction may require several hours to reach completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Recover the heterogeneous catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and reused for subsequent reactions.[10]

-

Take the filtrate and remove the excess toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by recrystallization from ethanol or another suitable solvent to afford pure this compound.

-

Summary of Synthetic Methodologies

The choice of synthetic route depends on factors such as reagent availability, catalyst cost, desired purity, and process scale-up considerations. The table below summarizes the key aspects of the described methods.

| Feature | Method A: Friedel-Crafts with TsCl | Method B: Direct Sulfonylation with TsOH |

| Sulfonylating Agent | p-Toluenesulfonyl Chloride (TsCl) | p-Toluenesulfonic Acid (TsOH) |

| Primary Reactant | Toluene | Toluene |

| Typical Catalyst | Anhydrous AlCl₃[5] | Polystyrene-supported Al(OTf)₃[8][9] |

| Reaction Conditions | Anhydrous, 0 °C to Room Temp. | Reflux Temperature |

| Key Advantages | Well-established, generally high-yielding. | Avoids use of TsCl; catalyst is recyclable. |

| Key Disadvantages | Requires stoichiometric amounts of corrosive and moisture-sensitive AlCl₃; difficult work-up. | May require longer reaction times; catalyst preparation or purchase needed. |

| Work-up | Aqueous quench, extraction. | Simple filtration to recover catalyst. |

Visualized Workflows and Mechanisms

To better illustrate the synthetic pathways and experimental processes, the following diagrams are provided.

Caption: Overall synthetic routes from toluene to this compound.

Caption: Simplified mechanism of AlCl₃-catalyzed Friedel-Crafts sulfonylation.

Caption: General experimental workflow for a catalyzed organic synthesis.

References

- 1. spegroup.ru [spegroup.ru]

- 2. youtube.com [youtube.com]

- 3. Preparation method of p-toluene sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105503671A - Preparation method of p-toluene sulfonyl chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. koreascience.kr [koreascience.kr]

- 9. This compound 99 599-66-6 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Bis(4-methylphenyl) Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylphenyl) sulfone, also known as di-p-tolyl sulfone, is an organic compound with the chemical formula C₁₄H₁₄O₂S. It belongs to the sulfone class of compounds, characterized by a sulfonyl functional group (R-S(=O)₂-R') linking two aromatic rings. In this case, the sulfonyl group is attached to two p-tolyl (4-methylphenyl) groups. This compound and its derivatives are of interest in various fields, including materials science and medicinal chemistry, due to the thermal stability and rigid nature imparted by the sulfone group. This technical guide provides a comprehensive overview of the core physical properties of bis(4-methylphenyl) sulfone, detailed experimental protocols for their determination, and visualizations to illustrate key molecular and experimental concepts.

Core Physical Properties

The fundamental physical characteristics of bis(4-methylphenyl) sulfone are summarized in the tables below. These properties are crucial for its handling, processing, and application in research and development.

General and Molar Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄O₂S | |

| Molecular Weight | 246.33 g/mol | |

| CAS Number | 599-66-6 | |

| Appearance | White to off-white solid | |

| Synonyms | This compound, Bis(p-tolyl) sulfone, 4,4'-Dimethyl diphenyl sulfone |

Thermal and Solubility Properties

| Property | Value | Reference |

| Melting Point | 158-160 °C | |

| Boiling Point (estimated) | 359.33 °C | |

| Solubility in Water | Practically insoluble (0.027 g/L at 25 °C) | |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) (25 mg/mL) | |

| Density (estimated) | 1.171 ± 0.06 g/cm³ (at 20 °C) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of bis(4-methylphenyl) sulfone.

Infrared (IR) Spectroscopy

The IR spectrum of bis(4-methylphenyl) sulfone is characterized by strong absorptions corresponding to the sulfonyl group and the aromatic rings.

-

S=O Asymmetric Stretch: ~1320-1280 cm⁻¹

-

S=O Symmetric Stretch: ~1160-1120 cm⁻¹

-

Aromatic C-H Stretch: ~3100-3000 cm⁻¹

-

Aromatic C=C Stretch: ~1600-1450 cm⁻¹

-

C-S Stretch: ~800-700 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra are relatively simple.

-

¹H NMR:

-

A singlet for the methyl protons (CH₃) typically appears around δ 2.4 ppm.

-

Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the ortho and meta protons of the p-tolyl groups.

-

-

¹³C NMR:

-

A signal for the methyl carbon (CH₃).

-

Four signals in the aromatic region corresponding to the four distinct carbon environments in the p-tolyl rings.

-

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 246.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of bis(4-methylphenyl) sulfone.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Ensure the bis(4-methylphenyl) sulfone sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (158-160 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (1-2 °C).

Boiling Point Determination (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Heating mantle or oil bath

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Clamp and stand

Procedure:

-

Place a small amount of bis(4-methylphenyl) sulfone into the fusion tube.

-

Gently heat the tube until the solid melts.

-

Place a capillary tube, with its sealed end up, into the molten liquid.

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube or an oil bath.

-

Heat the bath gently and uniformly.

-

A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of the compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Filter apparatus (e.g., syringe with a filter tip)

-

Oven

Procedure:

-

Add an excess amount of bis(4-methylphenyl) sulfone to a known volume of the solvent (e.g., water or chloroform) in a vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pipette, ensuring no solid particles are transferred. For viscous solvents or fine suspensions, use a syringe filter.

-

Transfer the clear solution to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.

-

The mass of the dissolved solid is the difference between the final and initial weights of the dish.

-

Calculate the solubility in g/L or other appropriate units.

Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and workflows.

Caption: Relationship between the molecular structure of bis(4-methylphenyl) sulfone and its physical properties.

Caption: A generalized experimental workflow for characterizing the physical properties of a chemical compound.

Solubility Profile of Di-p-Tolyl Sulfone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of di-p-tolyl sulfone (also known as bis(4-methylphenyl) sulfone) in various organic solvents. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this document summarizes the existing information and presents a detailed experimental protocol for researchers to determine solubility in specific solvent systems.

Introduction to this compound

This compound is a symmetrical diaryl sulfone characterized by two p-tolyl groups attached to a central sulfonyl moiety. Its rigid structure and the electron-withdrawing nature of the sulfonyl group contribute to its high melting point (158-160 °C) and moderate polarity. Understanding its solubility is crucial for a variety of applications, including its use as a high-temperature solvent, a dielectric material, and an intermediate in organic synthesis. For drug development professionals, characterizing the solubility of sulfone-containing compounds is a critical step in formulation and delivery.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Units | Data Type | Reference |

| Chloroform | Not Specified | 25 | mg/mL | Quantitative | [1][2][3][4][5][6] |

| Water | 25 | 0.027 | g/L | Quantitative | [7] |

| Organic Solvents | Not Specified | Soluble | - | Qualitative | [1] |

| Diethyl Ether | Not Specified | - | - | Qualitative (Recrystallization Solvent) | [3][4][7] |

| Ethanol (B145695) | Not Specified | - | - | Qualitative (Recrystallization Solvent) | [3][4][7] |

Note: The term "soluble" is a qualitative description and does not provide specific concentration limits. The use of diethyl ether and ethanol as recrystallization solvents implies that this compound has a higher solubility in these solvents at elevated temperatures and lower solubility at cooler temperatures.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent, the following experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: HPLC-grade or equivalent purity organic solvents of interest

-

Equipment:

-

Analytical balance (±0.1 mg or better)

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

-

Vials with screw caps (B75204) and PTFE septa (e.g., 4 mL or 20 mL)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or GC-FID)

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 30 minutes at the experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. The filter should also be pre-warmed to the experimental temperature if possible.

-

Accurately weigh the filtered solution.

-

-

Concentration Analysis:

-

Gravimetric Method: The most straightforward method is to evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and well below the melting point of the solute. The mass of the remaining solid this compound is then determined.

-

Chromatographic/Spectroscopic Method: Alternatively, dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution using a suitable analytical technique (e.g., HPLC-UV, UV-Vis, GC-FID) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From Gravimetric Analysis:

-

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

-

Solubility (g/L) can be calculated using the density of the solvent at the experimental temperature.

-

-

From Instrumental Analysis:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Temperature: As a solid solute, the solubility of this compound in organic solvents is expected to increase with temperature. This is the principle behind its recrystallization from solvents like ethanol and diethyl ether.

-

Solvent Polarity: this compound has a moderate polarity due to the sulfonyl group. According to the "like dissolves like" principle, it is expected to have better solubility in solvents of similar polarity. Its known solubility in chloroform, a moderately polar solvent, supports this.

-

Crystal Lattice Energy: The energy of the crystal lattice of this compound must be overcome by the solvation energy for dissolution to occur. Its high melting point suggests a stable crystal lattice, which may contribute to its limited solubility in some solvents.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, this guide provides the currently available information and a robust experimental protocol for its determination. For researchers and professionals in drug development and materials science, understanding and accurately measuring the solubility of such compounds is a fundamental requirement for successful formulation, purification, and application. The provided methodology offers a clear pathway to obtaining reliable solubility data tailored to specific research needs.

References

- 1. ジ-p-トリル スルホン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. ジ-p-トリル スルホン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 599-66-6 [chemicalbook.com]

- 4. This compound CAS#: 599-66-6 [chemicalbook.com]

- 5. This compound CAS#: 599-66-6 [m.chemicalbook.com]

- 6. This compound 99 599-66-6 [sigmaaldrich.com]

- 7. guidechem.com [guidechem.com]

A Technical Guide to the Physical Properties of Di-p-tolyl Sulfone

This technical guide provides an in-depth overview of the melting and boiling points of di-p-tolyl sulfone, targeted towards researchers, scientists, and professionals in drug development. The document outlines the key physical constants and details the experimental protocols for their determination.

Physical Properties of this compound

This compound is a di-p-substituted diaryl sulfone.[1][2] Understanding its physical properties, such as melting and boiling points, is crucial for its application in various chemical syntheses and industrial processes.[3] These constants are also key indicators of the substance's purity.[4][5][6]

The quantitative data for the melting and boiling points of this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 158-160 °C (lit.) | [1][2][3] |

| Boiling Point | 359.33 °C (rough estimate) | [7] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard capillary-based methods for these measurements.

The melting point of a solid is the temperature at which it transitions to a liquid state.[6] For pure crystalline organic compounds, this transition occurs over a narrow range of 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting point range.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital device like a Mel-Temp)[4][5]

-

Thermometer[4]

-

Heating medium (e.g., oil bath)[5]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound is finely powdered using a mortar and pestle.[5][9]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[8][9]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5][8] This assembly is then placed in the heating bath of the melting point apparatus.[4][5]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[5]

-

Observation and Recording: The temperature at which the substance first begins to melt (t1) and the temperature at which it completely liquefies (t2) are recorded.[4][9] The melting point is reported as the range from t1 to t2.[8] For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements.[4]

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10]

Apparatus:

-

Heating source (e.g., Bunsen burner)[14]

Procedure:

-

Sample Preparation: A few milliliters of the liquid organic compound are placed into a small test tube.[13][12]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[12][14]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube.[11] The thermometer bulb should be level with the sample.[5]

-

Heating: The heating bath is heated gently and uniformly.[10][12] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation and Recording: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12] This temperature is the boiling point of the liquid.[11][12]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. ジ-p-トリル スルホン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 599-66-6 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pennwest.edu [pennwest.edu]

- 7. This compound CAS#: 599-66-6 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. byjus.com [byjus.com]

An In-depth Technical Guide to Di-p-tolyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Di-p-tolyl sulfone, also known as 4,4'-dimethyldiphenyl sulfone, is an organosulfur compound featuring a sulfonyl group connecting two p-tolyl groups. This diaryl sulfone is a solid at room temperature and finds applications as a versatile intermediate in organic synthesis. Its derivatives are explored for their potential in various fields, including materials science and medicinal chemistry.

Molecular Formula and Structure

The chemical formula for this compound is C₁₄H₁₄O₂S .[1] Its structure consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two p-tolyl (4-methylphenyl) rings.

Molecular Weight

The molecular weight of this compound is 246.32 g/mol .[2][3]

Physicochemical and Identification Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 246.32 g/mol | [2][3] |

| Molecular Formula | C₁₄H₁₄O₂S | [1] |

| CAS Number | 599-66-6 | [1][2][3] |

| Melting Point | 158-160 °C | [3] |

| Solubility | Soluble in chloroform (B151607) (25 mg/mL) | |

| Appearance | White to off-white solid | |

| IUPAC Name | 1-methyl-4-(4-methylphenyl)sulfonylbenzene | |

| Synonyms | Bis(4-methylphenyl) sulfone, 4,4'-Ditolyl sulfone, p,p'-Ditolyl sulfone | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts sulfonylation of toluene (B28343) with a suitable sulfonylating agent, such as p-toluenesulfonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

Experimental Protocol: Friedel-Crafts Sulfonylation of Toluene

This protocol describes a general procedure for the synthesis of this compound based on established methods for diaryl sulfone synthesis.

Materials:

-

p-Toluenesulfonyl chloride

-

Toluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) to dry dichloromethane.

-

Addition of Reactants: To this suspension, add p-toluenesulfonyl chloride (1 equivalent) and an excess of toluene (acting as both reactant and solvent).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice and water to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and 5% sodium bicarbonate solution to remove any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Potential Applications in Research and Development

While this compound itself is not a drug, the sulfone functional group is a key structural motif in a number of biologically active molecules. The applications of sulfone-containing compounds are diverse and significant in drug discovery.

-

Medicinal Chemistry Scaffold: The diaryl sulfone core is a common scaffold in medicinal chemistry. Modifications to the aryl rings can lead to the development of compounds with a range of biological activities.

-

Precursor for Biologically Active Molecules: this compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used in the synthesis of isomeric p-tolylpyridines through photochemical decomposition.[3][4][5]

-

Materials Science: this compound and its derivatives are utilized in the development of organic light-emitting diodes (OLEDs), highlighting their relevance in materials science.[4][]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts sulfonylation reaction.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

References

Spectroscopic Analysis of Di-p-tolyl sulfone: A Technical Guide

Introduction

Di-p-tolyl sulfone is a symmetrical diaryl sulfone with the chemical formula (CH₃C₆H₄)₂SO₂. It is a solid organic compound utilized in various chemical syntheses.[1][2][3] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such data.

Data Presentation

The spectroscopic data for this compound are summarized in the following tables.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Note: Experimentally verified ¹H NMR data for this compound was not definitively available in the referenced search results. The following data is predicted based on the symmetrical structure of the molecule and known chemical shifts for p-substituted aromatic compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 4H | Aromatic Protons (ortho to SO₂) |

| ~7.3 | Doublet | 4H | Aromatic Protons (meta to SO₂) |

| ~2.4 | Singlet | 6H | Methyl Protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Note: Experimentally verified ¹³C NMR data for this compound was not definitively available in the referenced search results. The following data is predicted based on the symmetrical structure of the molecule and known chemical shifts for similar compounds.[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | Quaternary Carbon (para to SO₂) |

| ~138 | Quaternary Carbon (ipso to SO₂) |

| ~130 | Aromatic CH (meta to SO₂) |

| ~128 | Aromatic CH (ortho to SO₂) |

| ~21 | Methyl Carbon (-CH₃) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (methyl) |

| ~1595 | Medium | Aromatic C=C stretch |

| ~1320 | Strong | Asymmetric SO₂ stretch |

| ~1150 | Strong | Symmetric SO₂ stretch |

| ~815 | Strong | p-disubstituted benzene (B151609) C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (Electron Ionization) Data [5]

| m/z | Relative Intensity | Assignment |

| 246 | High | [M]⁺ (Molecular Ion) |

| 155 | High | [M - C₇H₇]⁺ (Loss of tolyl group) |

| 91 | High | [C₇H₇]⁺ (Tolyl cation) |

| 65 | Medium | [C₅H₅]⁺ (Fragment of tolyl group) |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), inside a clean NMR tube.[2] The sample is gently agitated to ensure complete dissolution.

-

Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz for ¹³C NMR, is utilized.

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is first recorded.

-

The KBr pellet containing the sample is then placed in the sample holder of the spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the final spectrum of the compound.

-

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization):

-

Sample Introduction: A small amount of the solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to induce vaporization.[5]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization

The following diagram illustrates the workflow and the information derived from each spectroscopic technique in the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

Thermogravimetric Analysis of Di-p-Tolyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of di-p-tolyl sulfone. While specific experimental data for this compound is not extensively available in the public domain, this document extrapolates information from closely related aromatic sulfone compounds to present a predictive analysis and a general experimental framework.

Introduction to Thermogravimetric Analysis and Aromatic Sulfones

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials.

Aromatic sulfones, characterized by a sulfonyl group connected to two aryl groups, are known for their high thermal stability. This property makes them valuable in various industrial applications, including high-performance polymers and pharmaceuticals. This compound, with its two tolyl groups attached to a sulfonyl moiety, is expected to exhibit similar high-temperature resistance. Studies on analogous compounds, such as diphenyl sulfone, indicate a remarkable resistance to thermal decomposition, with stability reported even at temperatures as high as 550°C in an inert atmosphere.[1]

Predicted Thermal Decomposition Profile of this compound

Based on the analysis of related aromatic sulfones, the thermal decomposition of this compound in an inert atmosphere is anticipated to occur at temperatures exceeding 350°C.[1] The primary decomposition pathway is expected to involve the cleavage of the carbon-sulfur bonds, leading to the evolution of sulfur dioxide (SO₂) and the formation of various hydrocarbon fragments.

The following table summarizes the expected quantitative data from a TGA of this compound, benchmarked against the known behavior of similar aromatic sulfones.

| Parameter | Expected Value/Range | Notes |

| Onset Decomposition Temperature (T_onset) | > 350 °C | The temperature at which significant mass loss begins. Aromatic sulfones are known for their high thermal stability.[1] |

| Peak Decomposition Temperature (T_peak) | 400 - 550 °C | The temperature at which the maximum rate of mass loss occurs. The exact temperature can be influenced by the heating rate. |

| Mass Loss (%) | Variable | The total mass loss will depend on the final temperature and the complete volatilization of decomposition products. |

| Residue at 800 °C (%) | Low (< 5%) | In an inert atmosphere, significant char formation is not typically expected for small organic molecules like this compound. |

Experimental Protocol for Thermogravimetric Analysis

A standard experimental protocol for conducting TGA on a diaryl sulfone like this compound is detailed below. This protocol is designed to provide a robust and reproducible thermal analysis.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 900°C is required.

3.2. Sample Preparation

-

Sample: this compound, crystalline solid.

-

Sample Mass: 5-10 mg.

-

Crucible: Alumina or platinum crucible.

3.3. TGA Parameters

-

Atmosphere: High-purity nitrogen (or another inert gas like argon).

-

Flow Rate: 20-50 mL/min to ensure an inert environment and removal of decomposition products.

-

Temperature Program:

-

Initial Temperature: 30°C.

-

Heating Rate: 10°C/min (a common rate for standard analysis).

-

Final Temperature: 800°C.

-

-

Data Collection: Mass change as a function of temperature.

3.4. Post-Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine the onset temperature, peak decomposition temperature, and percentage mass loss at different stages.

Visualizing the Experimental Workflow and Decomposition Logic

4.1. Experimental Workflow

The following diagram illustrates the typical workflow for a thermogravimetric analysis experiment.

Caption: A flowchart of the standard experimental workflow for thermogravimetric analysis.

4.2. Logical Relationship of Thermal Decomposition

The diagram below outlines the logical progression of the thermal decomposition of a diaryl sulfone.

Caption: The logical pathway of this compound's thermal decomposition.

Conclusion

While specific TGA data for this compound remains to be extensively published, a comprehensive understanding of its thermal behavior can be derived from the analysis of analogous aromatic sulfones. The compound is predicted to be highly thermally stable, with decomposition occurring at elevated temperatures. The provided experimental protocol offers a standardized approach for researchers to conduct their own thermogravimetric analysis and verify these predictions. The visual diagrams further clarify the experimental process and the fundamental logic of thermal decomposition, providing valuable tools for researchers, scientists, and drug development professionals working with this class of compounds.

References

Crystal structure of Di-p-tolyl sulfone

An In-depth Technical Guide on the Crystal Structure of Di-p-tolyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Crystallographic Data

The following crystallographic data for this compound is derived from a 1955 doctoral thesis by S. C. Abrahams at the University of Glasgow. It is important to note that this data was determined using methods and instrumentation of that era, and as such, the precision may not match that of modern crystallographic studies.

Table 1: Crystal Data and Structure Refinement Details for this compound

| Parameter | Value |

| Empirical Formula | C₁₄H₁₄O₂S |

| Formula Weight | 246.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 15.70 Å |

| b | 5.99 Å |

| c | 13.91 Å |

| β | 108.5° |

| Volume | 1241 ų |

| Z (Molecules per unit cell) | 4 |

Table 2: Selected Intramolecular Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| S-O(1) | 1.44 |

| S-O(2) | 1.45 |

| S-C(1) | 1.77 |

| S-C(8) | 1.77 |

| O(1)-S-O(2) | 119.2° |

| C(1)-S-C(8) | 104.9° |

| O(1)-S-C(1) | 108.6° |

| O(2)-S-C(1) | 108.3° |

| O(1)-S-C(8) | 108.4° |

| O(2)-S-C(8) | 106.9° |

Note: The atomic numbering is based on the original thesis and may not follow current conventions.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound involves a series of well-defined experimental steps.

Synthesis and Purification

This compound can be synthesized through various methods, a common one being the Friedel-Crafts sulfonylation of toluene (B28343) with p-toluenesulfonyl chloride in the presence of a Lewis acid catalyst. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to obtain a high-purity crystalline powder.

Single Crystal Growth

Obtaining a high-quality single crystal is a critical prerequisite for X-ray diffraction analysis. Common techniques for growing single crystals of small organic molecules include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed in a sealed container with a larger volume of a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector as the crystal is rotated through a series of angles.

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the individual reflections are integrated, corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption), and a final data file is generated.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various crystallographic R-factors.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the determination of a small molecule crystal structure.

Caption: Experimental workflow for determining the crystal structure of a small molecule.

Conclusion

While a contemporary, fully detailed crystal structure of this compound is not available in public databases, historical data provides valuable insight into its solid-state conformation. The experimental protocols outlined in this guide represent the current standard for small molecule crystallography and are essential for researchers in chemistry, materials science, and drug development. A modern redetermination of the crystal structure of this compound would be a valuable addition to the structural chemistry landscape, allowing for a more precise understanding of its intermolecular interactions and packing motifs, which could inform the design of new materials and pharmaceutical compounds.

An In-depth Technical Guide to the Electrochemical Properties of Di-p-tolyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of Di-p-tolyl sulfone. Due to a lack of specific experimental data in the public domain for this compound, this document focuses on the well-established electrochemical behavior of the broader class of diaryl sulfones. It serves as a foundational resource, offering detailed experimental protocols and theoretical insights to enable researchers to determine the specific electrochemical characteristics of this compound.

Introduction to the Electrochemistry of Diaryl Sulfones

Diaryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group connected to two aryl groups. The electrochemical behavior of these compounds is primarily centered around the reduction of the sulfone moiety and the oxidation of the aromatic rings. These properties are of significant interest in various fields, including materials science for the development of high-voltage electrolytes in lithium-ion batteries and in medicinal chemistry for understanding the metabolic pathways of sulfone-containing drugs.

The electrochemical reduction of diaryl sulfones typically involves the cleavage of a carbon-sulfur bond. This process is generally irreversible and occurs at negative potentials. The exact reduction potential is influenced by the nature of the substituents on the aryl rings. Electron-withdrawing groups tend to facilitate reduction, shifting the potential to less negative values, while electron-donating groups have the opposite effect.

The oxidation of diaryl sulfones is associated with the aromatic rings and occurs at positive potentials. The presence of the electron-withdrawing sulfonyl group makes the aromatic rings less susceptible to oxidation compared to unsubstituted arenes. Similar to reduction, the oxidation potential is sensitive to the nature and position of substituents on the aryl rings.

Quantitative Electrochemical Data

Table 1: Reduction Properties of this compound

| Parameter | Value | Units | Conditions (Solvent, Electrolyte, Scan Rate) |

| Onset Reduction Potential (Epc, onset) | V | ||

| Peak Reduction Potential (Epc) | V | ||

| Peak Current (ipc) | µA | ||

| Half-Peak Potential (Ep/2) | V | ||

| Diffusion Coefficient (D) | cm2/s | ||

| Electron Transfer Coefficient (α) | |||

| Number of Electrons Transferred (n) |

Table 2: Oxidation Properties of this compound

| Parameter | Value | Units | Conditions (Solvent, Electrolyte, Scan Rate) |

| Onset Oxidation Potential (Epa, onset) | V | ||

| Peak Oxidation Potential (Epa) | V | ||

| Peak Current (ipa) | µA | ||

| Half-Peak Potential (Ep/2) | V | ||

| Diffusion Coefficient (D) | cm2/s | ||

| Electron Transfer Coefficient (1-α) | |||

| Number of Electrons Transferred (n) |

Experimental Protocols

This section outlines a detailed methodology for determining the electrochemical properties of this compound using cyclic voltammetry (CV).

Materials and Reagents

-

Working Electrode: Glassy carbon electrode (GCE), platinum electrode, or gold electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite (B72142) rod.

-

Solvent: Acetonitrile (ACN), Dimethylformamide (DMF), or Dichloromethane (DCM) of electrochemical grade.

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetrabutylammonium perchlorate (B79767) (TBAP) (0.1 M).

-

Analyte: this compound (of high purity).

-

Inert Gas: Argon or Nitrogen.

Instrumentation

-

Potentiostat/Galvanostat with a three-electrode setup.

Experimental Procedure

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen solvent to a final concentration of 0.1 M.

-

Preparation of the Analyte Solution: Prepare a stock solution of this compound in the electrolyte solution at a concentration of 1-5 mM.

-

Electrode Polishing: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the chosen solvent, and then dry it.

-

Electrochemical Cell Setup: Assemble the three-electrode cell. The working and counter electrodes should be immersed in the analyte solution. The reference electrode should be placed in a separate compartment connected by a salt bridge or in close proximity to the working electrode.

-

Deaeration: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window. For reduction, a typical range is from 0 V to -2.5 V vs. Ag/AgCl. For oxidation, a range from 0 V to +2.0 V vs. Ag/AgCl can be used. These ranges should be adjusted based on the observed electrochemical events.

-

Set the scan rate. Start with a scan rate of 100 mV/s. Perform scans at various rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electrochemical process.

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the peak potentials (Ep) and peak currents (ip) from the voltammogram.

-

Investigate the relationship between the peak current and the square root of the scan rate (ν1/2). A linear relationship suggests a diffusion-controlled process.

-

Analyze the shape and reversibility of the peaks. For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV at 25 °C, where n is the number of electrons transferred.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Electrochemical reduction of a diaryl sulfone.

Cyclic voltammetry experimental workflow.

Conclusion

This technical guide provides a framework for understanding and investigating the electrochemical properties of this compound. While specific data for this compound is currently limited, the information presented on the broader class of diaryl sulfones, coupled with the detailed experimental protocols, empowers researchers to conduct their own comprehensive studies. The provided templates for data presentation and the visual workflows are designed to facilitate a systematic and thorough investigation into the electrochemical behavior of this and related compounds, which is crucial for advancements in materials science and drug development.

Thermal Stability and Decomposition of Di-p-tolyl Sulfone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-p-tolyl sulfone, a diaryl sulfone, is a molecule of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for its application in processes requiring elevated temperatures. This technical guide provides a summary of the currently available information on the thermal properties of this compound. It is important to note that while extensive research exists for the thermal degradation of poly(ether sulfone)s (PES), which contain sulfone moieties, specific experimental data on the thermal decomposition of the individual this compound molecule is limited in publicly accessible literature. This document, therefore, also presents generalized experimental protocols and potential decomposition pathways based on the behavior of structurally related aromatic sulfones.

Introduction to this compound

This compound, also known as bis(4-methylphenyl) sulfone, is a crystalline solid with a melting point in the range of 158-160 °C.[1] It is soluble in solvents like chloroform. While its applications include use in the synthesis of isomeric p-tolylpyridines via photochemical decomposition, its behavior under thermal stress is less documented.[1] The study of its thermal properties is essential for defining its processing limits and understanding potential degradation products.

Thermal Stability and Decomposition Analysis

In general, the thermal decomposition of aromatic sulfones in an inert atmosphere is expected to occur at temperatures above 400 °C.[2] A primary decomposition pathway involves the cleavage of the carbon-sulfur bond. Studies on poly(ether sulfone)s show the elimination of sulfur dioxide (SO₂) at temperatures above 450 °C, leading to the formation of biphenyl-type structures.[2] At higher temperatures (above 500 °C), further fragmentation can lead to the formation of various aromatic compounds, including benzene, toluene, and phenol, as well as dibenzofuran (B1670420) units.[2]

It is important to emphasize that these decomposition pathways are observed in a polymer matrix and may differ for the discrete this compound molecule. The presence of ether linkages in PES also influences the degradation mechanism, which would not be a factor for this compound.

Quantitative Data

A thorough search of scientific literature did not yield specific quantitative data (e.g., onset decomposition temperature, peak decomposition temperature, activation energy) from thermogravimetric analysis or differential scanning calorimetry for this compound. Therefore, a data table for these parameters cannot be provided at this time.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be required to characterize the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place approximately 5-10 mg of this compound powder into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used for kinetic analysis.

-